molecular formula C18H17NO4 B1621140 1-[4-(Benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 73422-90-9

1-[4-(Benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1621140
CAS RN: 73422-90-9
M. Wt: 311.3 g/mol
InChI Key: RZQMFZBILLDSRX-UHFFFAOYSA-N
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Description

“(4-Benzyloxy)phenylacetic acid” is a para-substituted phenyl-acetic acid derivative . Its molecules exist in centrosymmetric dimeric forms linked by double hydrogen bonds between carboxyl groups .


Synthesis Analysis

While specific synthesis methods for “1-[4-(Benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid” were not found, a study reports a simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency . This involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .


Molecular Structure Analysis

The molecular structure of “(4-Benzyloxy)phenylacetic acid” was found to be C15H14O3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Benzyloxy)phenylacetic acid” include a melting point of 119-123 °C .

Scientific Research Applications

I have conducted a search for the specific compound “1-[4-(Benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid” but found no direct information on its unique scientific research applications. However, related compounds with the (benzyloxy)phenyl group have been studied for their potential applications in cancer research, such as EGFR kinase inhibitory activity and antiproliferative effects against various human cancer cell lines .

Safety and Hazards

“(4-Benzyloxy)phenylacetic acid” is classified as hazardous under the Hazardous Products Regulations . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-oxo-1-(4-phenylmethoxyphenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c20-17-10-14(18(21)22)11-19(17)15-6-8-16(9-7-15)23-12-13-4-2-1-3-5-13/h1-9,14H,10-12H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQMFZBILLDSRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388009
Record name STK087815
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid

CAS RN

73422-90-9
Record name STK087815
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

18.8 g (94.4 mmol) of 4-benzyloxyaniline are mixed with 12.28 g (94.4 mmol) itaconic acid. The solid mixture is heated to 130° C. After 20 min the molten material solidifies. After cooling, the resulting solid is triturated with ethyl acetate to yield 28.26 g (96% of theory) of (RS)-1-(4-benzyloxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid as a greyish solid. MS: m/e=311 (M)+.
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
12.28 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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